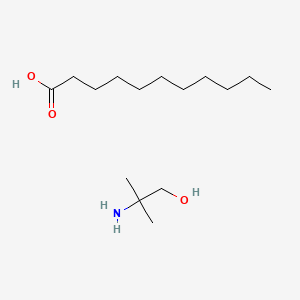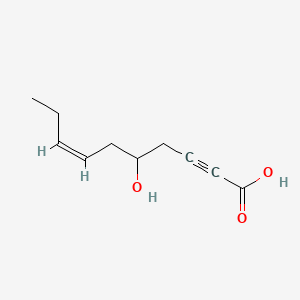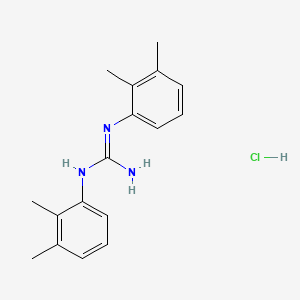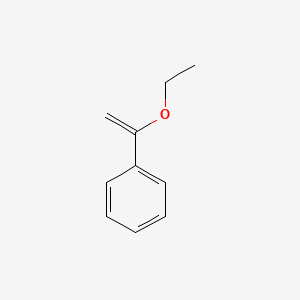
Benzene, (1-ethoxyethenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Benzene, (1-ethoxyethenyl)- can be synthesized through several methods. One common synthetic route involves the reaction of benzene with ethyl vinyl ether in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of Benzene, (1-ethoxyethenyl)- often involves large-scale chemical reactors where benzene and ethyl vinyl ether are combined in the presence of a suitable catalyst. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity.
化学反応の分析
Types of Reactions
Benzene, (1-ethoxyethenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into ethoxyethylbenzene.
Substitution: It can undergo electrophilic aromatic substitution reactions, where the ethoxyethenyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products Formed
Oxidation: Produces aldehydes or carboxylic acids.
Reduction: Yields ethoxyethylbenzene.
Substitution: Results in various substituted benzene derivatives depending on the reagent used.
科学的研究の応用
Benzene, (1-ethoxyethenyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and pharmaceutical applications.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism by which Benzene, (1-ethoxyethenyl)- exerts its effects involves its interaction with various molecular targets. In chemical reactions, the ethoxyethenyl group can participate in electron-donating or electron-withdrawing interactions, influencing the reactivity of the benzene ring. The specific pathways and targets depend on the type of reaction and the conditions under which it occurs.
類似化合物との比較
Similar Compounds
Styrene: Similar structure but lacks the ethoxy group.
Ethylbenzene: Contains an ethyl group instead of an ethoxyethenyl group.
Vinylbenzene: Similar structure but with a vinyl group instead of ethoxyethenyl.
Uniqueness
Benzene, (1-ethoxyethenyl)- is unique due to the presence of the ethoxyethenyl group, which imparts distinct chemical properties and reactivity compared to other benzene derivatives. This uniqueness makes it valuable in specific applications where these properties are advantageous.
特性
CAS番号 |
6230-62-2 |
|---|---|
分子式 |
C10H12O |
分子量 |
148.20 g/mol |
IUPAC名 |
1-ethoxyethenylbenzene |
InChI |
InChI=1S/C10H12O/c1-3-11-9(2)10-7-5-4-6-8-10/h4-8H,2-3H2,1H3 |
InChIキー |
PDNJMHZLMGTCDU-UHFFFAOYSA-N |
正規SMILES |
CCOC(=C)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


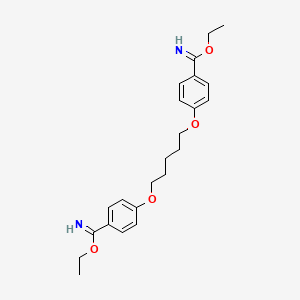


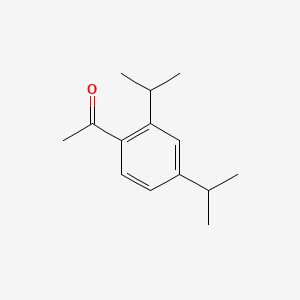
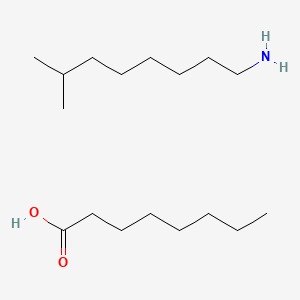
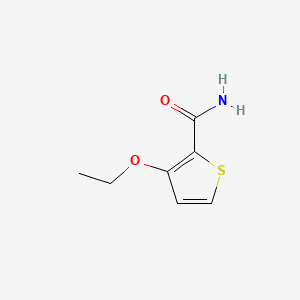
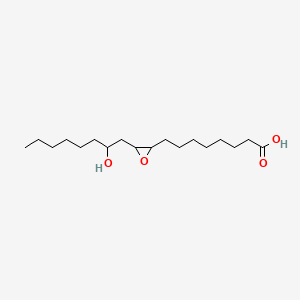
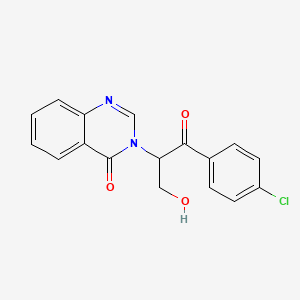
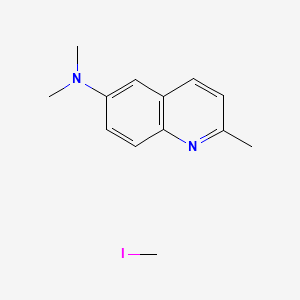
![N-[2-Methyl-3-(methyldipropoxysilyl)propyl]ethylenediamine](/img/structure/B15178052.png)
